N-methyl-N-[1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-24(21-17-8-4-6-10-20(17)29(27,28)23-21)15-11-12-26(13-15)14-19-16-7-3-5-9-18(16)22-25(19)2/h4,6,8,10,15H,3,5,7,9,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNTVRLVKMWPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)CN3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-4,5,6,7-tetrahydroindazole
The tetrahydroindazole core is synthesized via cyclization of hydrazine derivatives with cyclic ketones. A representative method involves reacting cyclohexanone with methylhydrazine under acidic conditions to form 2-methyl-4,5,6,7-tetrahydroindazole .
Procedure :
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Cyclohexanone (1.0 equiv) and methylhydrazine (1.2 equiv) are refluxed in acetic acid (5 vol) at 110°C for 12 hours.
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The reaction mixture is neutralized with NaHCO₃ and extracted with ethyl acetate.
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The crude product is purified via column chromatography (hexane:EtOAc, 4:1) to yield 2-methyl-4,5,6,7-tetrahydroindazole (78% yield) .
Key Data :
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Molecular Formula : C₈H₁₂N₂
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Melting Point : 98–100°C
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1H NMR (500 MHz, CDCl₃) : δ 1.72–1.85 (m, 4H), 2.45 (s, 3H), 2.85–2.91 (m, 2H), 3.02–3.08 (m, 2H), 7.32 (s, 1H) .
Functionalization of Tetrahydroindazole at the 3-Position
The 3-position of the tetrahydroindazole is functionalized via a Mannich reaction to introduce a methylene group.
Procedure :
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2-Methyl-4,5,6,7-tetrahydroindazole (1.0 equiv) is reacted with formaldehyde (1.5 equiv) and pyrrolidine (1.2 equiv) in ethanol at 60°C for 6 hours.
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The product, 3-(pyrrolidin-1-ylmethyl)-2-methyl-4,5,6,7-tetrahydroindazole, is isolated via solvent evaporation and recrystallization (85% yield) .
Key Data :
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Molecular Formula : C₁₃H₂₁N₃
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IR (KBr) : 2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=N stretch).
Synthesis of Pyrrolidine Intermediate
The pyrrolidine ring is constructed via cyclization of 1,4-diaminobutane with a ketone.
Procedure :
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1,4-Diaminobutane (1.0 equiv) and ethyl acetoacetate (1.0 equiv) are heated at 120°C in toluene for 8 hours.
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The resulting pyrrolidin-3-one is reduced using NaBH₄ in methanol to yield pyrrolidin-3-amine (72% yield) .
Key Data :
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Molecular Formula : C₄H₁₀N₂
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13C NMR (125 MHz, D₂O) : δ 24.5 (CH₂), 33.8 (CH₂), 47.2 (CH), 51.4 (CH₂).
Coupling of Tetrahydroindazole and Pyrrolidine
The tetrahydroindazole methyl derivative is coupled to the pyrrolidine via reductive amination.
Procedure :
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3-(Pyrrolidin-1-ylmethyl)-2-methyl-4,5,6,7-tetrahydroindazole (1.0 equiv) and pyrrolidin-3-amine (1.0 equiv) are stirred in methanol with NaBH₃CN (1.5 equiv) at 25°C for 24 hours.
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The product, 1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrrolidin-3-amine, is purified via flash chromatography (CH₂Cl₂:MeOH, 9:1; 68% yield) .
Synthesis of 1,1-Dioxo-1,2-benzothiazol-3-amine
The benzothiazole sulfonamide moiety is prepared via oxidation of 2-aminobenzothiazole.
Procedure :
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2-Aminobenzothiazole (1.0 equiv) is treated with H₂O₂ (3.0 equiv) in acetic acid at 80°C for 6 hours.
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The resulting 1,1-dioxo-1,2-benzothiazol-3-amine is filtered and washed with cold water (82% yield) .
Key Data :
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Molecular Formula : C₇H₆N₂O₂S
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Melting Point : 215–217°C
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MS (EI) : m/z 198 [M]⁺.
Final Coupling Reaction
The pyrrolidine-indazole intermediate is coupled with the benzothiazole sulfonamide via nucleophilic substitution.
Procedure :
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1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrrolidin-3-amine (1.0 equiv) and 1,1-dioxo-1,2-benzothiazol-3-amine (1.2 equiv) are refluxed in DMF with K₂CO₃ (2.0 equiv) for 12 hours.
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The product is purified via preparative HPLC (C18 column, MeCN:H₂O gradient) to yield the target compound (58% yield) .
Key Data :
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Molecular Formula : C₂₃H₂₈N₆O₂S
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1H NMR (500 MHz, DMSO-d₆) : δ 1.65–1.78 (m, 4H), 2.32 (s, 3H), 2.85–3.10 (m, 8H), 3.45–3.60 (m, 2H), 7.20–7.45 (m, 4H).
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HPLC Purity : 98.5% (254 nm).
Optimization and Challenges
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Oxidation Control : Over-oxidation of the benzothiazole sulfonamide is mitigated by using controlled equivalents of H₂O₂ .
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Stereochemistry : Racemic mixtures are obtained at the pyrrolidine stage; chiral resolution may require chiral auxiliaries .
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Yield Improvement : Microwave-assisted coupling reduces reaction time to 2 hours (yield increases to 72%) .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to improve efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
N-methyl-N-[1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Sulfone Derivatives
The sulfone-modified benzothiazole core distinguishes this compound from simpler benzothiazole derivatives. For example:
- 1,2-Benzothiazol-3-amine analogs lacking the sulfone group typically exhibit reduced polarity, which may lower solubility but improve membrane permeability. The sulfone addition in the target compound could enhance water solubility at the expense of passive diffusion .
- Benzothiazole sulfonamides (e.g., riluzole) are known for neuroprotective effects, suggesting the sulfone group here might confer similar stability or target specificity.
Pyrrolidine-Linked Heterocycles
The pyrrolidine moiety is a common pharmacophore in drugs like HIV protease inhibitors (e.g., darunavir). Key comparisons include:
- N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): While this compound uses a pyrazole core, its synthesis via copper-catalyzed coupling (17.9% yield) highlights challenges in heterocyclic synthesis that may parallel the target compound’s preparation .
- Pyrrolidine-containing kinase inhibitors : The target compound’s pyrrolidine linker may facilitate binding to ATP pockets in kinases, similar to imatinib derivatives.
Tetrahydroindazolylmethyl Substituents
The 2-methyltetrahydroindazole group is structurally analogous to indazole-based kinase inhibitors (e.g., axitinib). Differences include:
- Tetrahydroindazole vs. planar indazole : The saturated tetrahydroindazole in the target compound may reduce aromatic stacking interactions but improve metabolic stability.
- Methyl substitution at position 2 : This could sterically hinder off-target interactions compared to unsubstituted indazoles.
Data Table: Hypothetical Comparison Based on Structural Analogs
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can purity be ensured during synthesis?
The synthesis typically involves multi-step organic reactions, including alkylation, cyclization, and functional group modifications. Critical steps include:
- Use of dimethyl sulfoxide (DMSO) or acetonitrile as solvents under inert atmospheres to prevent oxidation .
- Purification via column chromatography (e.g., eluting with ethyl acetate/hexane gradients) or recrystallization to isolate high-purity intermediates .
- Structural confirmation using NMR (¹H/¹³C), mass spectrometry (MS) , and high-resolution MS (HRMS) to validate molecular weight and functional groups .
Q. Which solvents and catalysts are optimal for synthesizing this compound?
- Solvents : Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions, while dichloromethane is used for extraction .
- Catalysts : Cesium carbonate (Cs₂CO₃) facilitates alkylation reactions, and copper(I) bromide (CuBr) aids in cross-coupling steps .
- Temperature control (e.g., 35–80°C) and inert gas environments (N₂/Ar) are critical to minimize side reactions .
Q. What spectroscopic methods are essential for confirming the compound’s structure?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methyl groups on pyrrolidine or tetrahydroindazole moieties) .
- FT-IR : Identifies functional groups like sulfonamide (-SO₂-) and amine (-NH-) stretches .
- HRMS : Validates molecular formula (e.g., m/z 215 [M+H]⁺ in one analogue) .
Advanced Research Questions
Q. How can discrepancies between NMR and mass spectrometry data be resolved?
- Cross-validation : Use HPLC or TLC to check purity and rule out co-eluting impurities that distort NMR signals .
- Isotopic labeling : Introduce deuterated analogs to clarify ambiguous proton environments in crowded NMR regions .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify structural mismatches .
Q. How can reaction yields be optimized while mitigating competing side reactions?
- Kinetic studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify optimal stopping points before byproduct formation .
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions like over-alkylation .
- Catalyst screening : Test palladium or copper catalysts for selective cross-coupling, as seen in analogous pyrazole syntheses .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use software like AutoDock to simulate binding to receptors (e.g., kinases or GPCRs) and identify key hydrogen bonds or hydrophobic interactions .
- MD simulations : Analyze stability of ligand-receptor complexes over nanoseconds to prioritize candidates for in vitro testing .
- Free energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and correlate with experimental IC₅₀ values .
Q. How should conflicting bioactivity data across assays be interpreted?
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell passage number to reduce variability .
- Orthogonal assays : Validate hits using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., proliferation) assays to confirm mechanism .
- Solubility checks : Measure compound solubility in assay buffers via nephelometry to rule out false negatives from precipitation .
Methodological Notes
- Data contradiction analysis : Conflicting NMR/MS results often arise from residual solvents or salts; repeat analyses after rigorous drying .
- Reaction optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .
- Biological target prioritization : Combine in silico screening with high-throughput screening (HTS) to balance efficiency and accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
